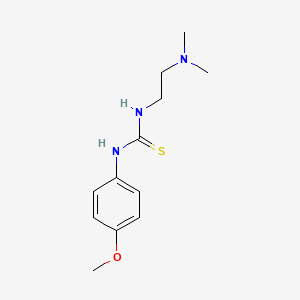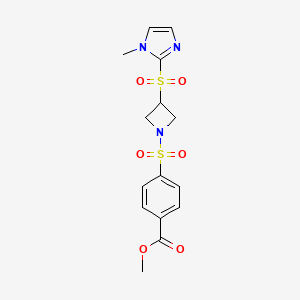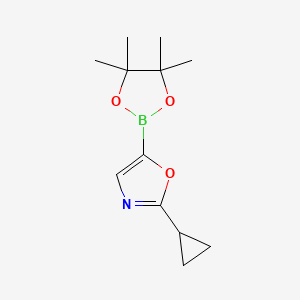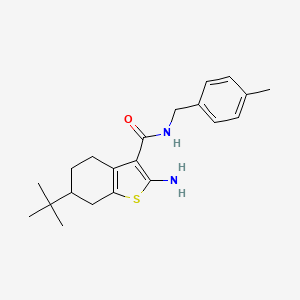
((2-(Dimethylamino)ethyl)amino)((4-methoxyphenyl)amino)methane-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-(Dimethylamino)ethyl)amino)((4-methoxyphenyl)amino)methane-1-thione is a useful research compound. Its molecular formula is C12H19N3OS and its molecular weight is 253.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It’s known that secondary amines, which this compound is a part of, are important starting materials for the preparation of various compounds such as dithiocarbamates and dyes . They also form the constituents of many pharmaceuticals such as antidepressants and agrochemicals .
Mode of Action
It’s known that the compound consists of asymmetric units of c16h20n2o . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
Biochemical Pathways
It’s known that secondary amines, which this compound is a part of, are used in the preparation of various compounds that can affect multiple biochemical pathways .
Pharmacokinetics
It’s known that secondary amines, which this compound is a part of, are used in the preparation of various pharmaceuticals , suggesting that they have properties that allow them to be absorbed and distributed in the body, metabolized, and eventually excreted.
Result of Action
It’s known that secondary amines, which this compound is a part of, are used in the preparation of various compounds that can have multiple effects at the molecular and cellular level .
Action Environment
It’s known that secondary amines, which this compound is a part of, are used in the preparation of various compounds that can be influenced by environmental factors .
Propiedades
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-15(2)9-8-13-12(17)14-10-4-6-11(16-3)7-5-10/h4-7H,8-9H2,1-3H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWXBRPRFNDJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-({[1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2847813.png)

![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide](/img/new.no-structure.jpg)




![3-(2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2847829.png)
![[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine](/img/structure/B2847830.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2847833.png)

![N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2847835.png)
